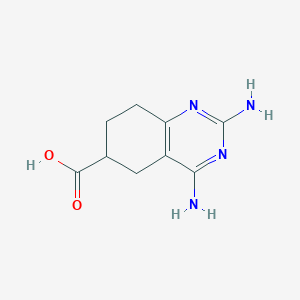

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,4-diaminotetrahydroquinazolines involves several steps, starting from key intermediates like protected 2,4-bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde. This intermediate can be obtained through Diels–Alder reactions, followed by cyclocondensation with dicyandiamide, and further chemical modifications. A notable synthetic route involves the reductive amination of the key intermediate with appropriate amines to yield various 6-substituted 2,4-diaminotetrahydroquinazolines with significant biological activities (Gangjee et al., 1995).

科学的研究の応用

Analytical Methods in Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, a factor in numerous diseases and aging. Analytical methods for determining antioxidant activity are vital for understanding the potential of compounds, including quinazoline derivatives, in acting as antioxidants. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples, with spectrophotometry being a common detection method. These methods have been applied successfully to analyze the antioxidant analysis or determination of antioxidant capacity of various compounds (I. Munteanu & C. Apetrei, 2021).

Redox Mediators in Organic Pollutant Treatment

The remediation of organic pollutants, often recalcitrant compounds in industrial wastewater, is enhanced by redox mediators in the presence of specific enzymes. This enzymatic approach benefits from the inclusion of redox mediators like 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), which significantly improve the degradation efficiency of pollutants. The application of enzyme–redox mediator systems promises a sustainable solution for treating a wide spectrum of aromatic compounds in industrial effluents (Maroof Husain & Q. Husain, 2007).

Spin Label Amino Acids in Peptide Studies

The spin label amino acid, TOAC, demonstrates the utility of quinazoline derivatives in analyzing peptide structures and dynamics. TOAC, due to its rigid nature and incorporation via peptide bonds, is invaluable for studying peptide secondary structure and interactions with membranes. This approach has facilitated insights into the orientation and conformation of peptides, contributing to our understanding of biological functions and disease mechanisms (S. Schreier et al., 2012).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, while useful as biorenewable chemicals, can inhibit microbial biocatalysts at concentrations lower than desired for industrial processes. Understanding the impact of carboxylic acids on microbes like E. coli and S. cerevisiae is crucial for developing strategies to increase microbial robustness, thereby enhancing biofuel and bioproduct production efficiencies (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

特性

IUPAC Name |

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKLVDMQUXYRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281809 |

Source

|

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

CAS RN |

6974-25-0 |

Source

|

| Record name | NSC23115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)